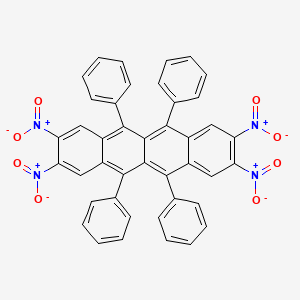![molecular formula C10H13NO2 B14186613 1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene CAS No. 848731-65-7](/img/structure/B14186613.png)
1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a methyl group and a 1-nitropropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene typically involves the nitration of a suitable precursor. One common method is the nitration of 1-Methyl-4-propan-2-ylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of amine derivatives.
Reduction: Formation of nitro derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- 1-Methyl-4-nitrobenzene
- 1-Methyl-2-nitrobenzene
- 4-Nitropropylbenzene
Comparison: 1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene is unique due to the presence of both a nitro group and a 1-nitropropan-2-yl group, which imparts distinct chemical properties and reactivity. Compared to other nitrobenzene derivatives, this compound exhibits different substitution patterns and reactivity due to the steric and electronic effects of its substituents .
Propiedades
Número CAS |
848731-65-7 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-methyl-4-[(2S)-1-nitropropan-2-yl]benzene |
InChI |
InChI=1S/C10H13NO2/c1-8-3-5-10(6-4-8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3/t9-/m1/s1 |
Clave InChI |
LRPZNDFDHREQEK-SECBINFHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H](C)C[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
![9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14186552.png)
![6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B14186554.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide](/img/structure/B14186560.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine](/img/structure/B14186570.png)

![1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)
![tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate](/img/structure/B14186599.png)



